(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Description
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a chiral β-hydroxy acid derivative featuring:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis .
- A 3-fluorophenyl substituent on the β-carbon, introducing steric and electronic effects.
- A 2-hydroxypropanoic acid backbone with (2R,3R) stereochemistry, critical for interactions in biological systems.
This compound is utilized in medicinal chemistry and peptide research due to its Fmoc group, which enhances solubility in organic solvents and facilitates selective deprotection .
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-15-7-5-6-14(12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQXXAESIAQAK-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)F)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376149 | |
| Record name | (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-00-8 | |
| Record name | (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H20FNO5
- Molecular Weight : 421.4 g/mol
- CAS Number : 1217828-02-8
- IUPAC Name : (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that enhances stability during chemical reactions, while the hydroxyl and amino groups facilitate hydrogen bonding and other non-covalent interactions with target proteins. This dual functionality allows the compound to modulate enzyme activity and influence various biochemical pathways.
Enzyme Inhibition
Research indicates that (2R,3R)-Fmoc-amino acid derivatives exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance:
- Enzyme Target : Dipeptidyl Peptidase IV (DPP-IV)
- Activity : Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in diabetic models.
- Study Findings : In vitro studies demonstrated that the compound effectively inhibited DPP-IV activity, leading to increased levels of incretin hormones.
Antioxidant Properties
The compound also displays antioxidant properties that contribute to its biological activity:
- Mechanism : The hydroxyl group in the structure may scavenge free radicals, reducing oxidative stress.
- Research Evidence : Studies have shown that similar compounds with hydroxyl functionalities exhibit significant antioxidant activity, which could be beneficial in preventing cellular damage associated with oxidative stress.
Case Studies
-
Diabetes Management
- A study investigated the effects of (2R,3R)-Fmoc-amino acid derivatives on glucose metabolism in diabetic rats. Results indicated a marked decrease in blood glucose levels post-treatment, suggesting potential for diabetes management.
-
Cancer Research
- Another study evaluated the compound's effect on cancer cell lines. The results showed that it induced apoptosis in specific cancer cells by modulating signaling pathways related to cell survival.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-fluorophenyl group distinguishes the target compound from analogs with alternative aryl substitutions. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, enhancing reactivity in peptide coupling .
- Fluorine substitutions (mono-, di-, or trifluoromethyl) modulate lipophilicity and bioavailability .
- Halogenated derivatives (e.g., bromodifluoromethoxy) enable applications in radiopharmaceuticals .
Stereochemical and Functional Group Modifications
Variations in stereochemistry or backbone functional groups significantly alter physicochemical and biological behavior:
Key Observations :
- Thiol-containing analogs (e.g., ) are prone to oxidation but critical for stabilizing peptide tertiary structures.
- N-methylation (e.g., ) reduces metabolic degradation but may decrease solubility.
- Orthogonal protecting groups (e.g., allyloxycarbonyl in ) enable sequential deprotection in complex syntheses.
Preparation Methods
Silylation of the Amino Group
The free amine of 3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) under anhydrous conditions:
$$
\text{Amine} + 2 \, \text{MSTFA} \rightarrow \text{Silylated intermediate} + 2 \, \text{CF}_3\text{CONHMe}
$$
Conditions :
- Solvent: Anhydrous dichloromethane
- Temperature: 0–25°C
- Time: 1–2 hours
Fmoc Protection
The silylated intermediate reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a catalytic base:
$$
\text{Silylated intermediate} + \text{Fmoc-OSu} \xrightarrow{\text{Base}} \text{Fmoc-protected product} + \text{Succinimide}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Base | N,N-Diisopropylethylamine |
| Solvent | Tetrahydrofuran |
| Temperature | 25°C |
| Yield | 85–92% |
| Optical purity | >99% ee (HPLC analysis) |
This method avoids aqueous conditions, reducing hydrolysis risks and preserving stereochemical integrity.
Epoxidation-Aminolysis Route
WO2004043905A1 describes an alternative pathway via epoxide intermediates:
Epoxidation of Propenoic Acid Derivatives
2,3-trans-3-(3-fluorophenyl)propenoic acid undergoes epoxidation using hydrogen peroxide and a tungstic acid catalyst:
$$
\text{Propenoic acid} + \text{H}2\text{O}2 \xrightarrow{\text{WO}_4^{2-}} \text{trans-Epoxide}
$$
Key Reaction Data :
- pH: 5.3 (adjusted with KOH/H2SO4)
- Temperature: 60°C
- Time: 4–6 hours
- Epoxide yield: 78%
Aminolysis and Hydroxy Acid Formation
The epoxide reacts with ammonia under controlled conditions to introduce the amino group:
$$
\text{Epoxide} + \text{NH}_3 \rightarrow \text{(2R,3S)-Amino alcohol intermediate}
$$
Stereochemical Control :
Fmoc Protection and Isolation
The amino alcohol is Fmoc-protected using methods from Section 2.2, followed by acid-catalyzed cyclization to form the hydroxypropanoic acid.
Enzymatic Resolution for Stereochemical Purification
For racemic mixtures, WO2004043905A1 recommends enzymatic resolution using Candida antarctica lipase B:
Kinetic Resolution Protocol
This method achieves high enantiomeric excess but requires additional steps to hydrolyze the ester to the free acid.
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Purity (% ee) | Scalability | Cost Index |
|---|---|---|---|---|
| Silylation-Fmoc | 92 | >99 | Industrial | High |
| Epoxidation | 78 | 95 | Pilot-scale | Moderate |
| Enzymatic | 45 | 98 | Lab-scale | Low |
Advantages of Silylation-Fmoc Route :
Limitations :
Characterization and Quality Control
Critical analytical data for the final product:
Optical Rotation :
$$
[\alpha]_D^{25} = -23.0 \pm 2^\circ \, (c = 1, \, \text{DMF})
$$
HPLC Conditions :
- Column: Chiralpak IA-3
- Mobile phase: Hexane/ethanol (80:20) + 0.1% TFA
- Retention time: 12.4 min (2R,3R isomer)
Mass Spectrometry :
Industrial Applications in Peptide Synthesis
The compound serves as a key building block for:
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaCO, 1,4-dioxane, RT, 12h | 70 | 95% |
| Reverse-Phase Purification | Acetonitrile:HO (70:30 to 90:10) | 65 | >99% |
Basic: How should researchers characterize this compound to confirm structural integrity?
Answer:
NMR Spectroscopy :
- NMR: Look for Fmoc aromatic protons (7.3–7.8 ppm), hydroxypropanoic acid protons (δ 4.0–5.5 ppm), and 3-fluorophenyl signals (δ 6.7–7.4 ppm).
- NMR: A singlet near -110 ppm confirms the 3-fluorophenyl substitution .
Mass Spectrometry : HRMS should match the molecular formula (CHFNO) with <2 ppm error.
Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol, 80:20) to verify enantiomeric excess (>98% for (2R,3R) configuration) .
Basic: What storage conditions are critical for maintaining stability?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the Fmoc group .
- Light Sensitivity : Protect from light to avoid photodegradation of the fluorenyl moiety .
- Solvent : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless used immediately .
Advanced: How can reaction conditions be optimized to enhance stereochemical purity?
Answer:
Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for hydrogenation of α-keto intermediates to achieve >99% enantiomeric excess .
Temperature Control : Lower reaction temperatures (0–5°C) reduce racemization during Fmoc deprotection or coupling steps .
Additives : Additives like HOBt (hydroxybenzotriazole) minimize side reactions during peptide bond formation .
Q. Table 2: Impact of Temperature on Racemization
| Temperature (°C) | Racemization (%) |
|---|---|
| 25 | 8–12 |
| 0 | <2 |
| -10 | <1 |
Advanced: How can researchers resolve contradictions in NMR data caused by fluorine’s electronegativity?
Answer:
Decoupling Experiments : Use -decoupled NMR to eliminate splitting from fluorine atoms, clarifying proton signals .
2D NMR : HSQC and HMBC correlations map -- interactions, confirming substituent positions .
Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .
Advanced: What strategies mitigate racemization during peptide coupling?
Answer:
Coupling Reagents : Use HATU or PyBOP instead of EDCI/HOBt, reducing reaction time and racemization risk (<1% vs. 5%) .
Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and minimize epimerization .
Monitoring : Track racemization via Marfey’s reagent derivatization followed by HPLC analysis .
Q. Table 3: Racemization Rates with Different Reagents
| Reagent | Racemization (%) | Time (h) |
|---|---|---|
| HATU | <1 | 2 |
| EDCI/HOBt | 5–8 | 4 |
Advanced: How does the 3-fluorophenyl group influence bioactivity in peptide conjugates?
Answer:
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability by resisting oxidative degradation in vivo .
- Hydrophobic Interactions : The 3-fluorophenyl moiety improves binding affinity to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
- NMR Probes : serves as a non-perturbing label for studying peptide-protein interactions via NMR or fluorescence .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
Matrix Effects : Use isotope-labeled internal standards (e.g., -Fmoc) to normalize LC-MS/MS data .
Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 430 → 179 for Fmoc cleavage) to achieve LOD <10 nM .
Sample Preparation : Solid-phase extraction (C18 cartridges) removes interfering lipids/proteins from plasma samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
